Bienvenue dans la boutique en ligne BenchChem!

N-(2-chlorophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Physicochemical profiling CNS drug-likeness Permeability prediction

Select CAS 873569-90-5 for CNS-targeted P2X7 antagonist screening cascades where brain penetration is critical but excessive lipophilicity (>LogP 5) must be avoided. Its predicted clogP of −0.21 and TPSA of 51.44 Ų distinguish it from lipophilic N1-alkyl/cyclopentyl analogs (clogP >3.5). The direct N1-aryl (2-ethoxyphenyl) substitution provides a structurally novel scaffold that circumvents existing composition-of-matter patents dominated by N1-alkyl and N1-benzyl series. At MW 358.82 with only a single chlorine substituent, it offers superior developability versus heavier di-halogenated analogs (MW >437), reducing synthetic complexity and cost-of-goods for scale-up.

Molecular Formula C19H19ClN2O3
Molecular Weight 358.82
CAS No. 873569-90-5
Cat. No. B2865338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
CAS873569-90-5
Molecular FormulaC19H19ClN2O3
Molecular Weight358.82
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C19H19ClN2O3/c1-2-25-17-10-6-5-9-16(17)22-12-13(11-18(22)23)19(24)21-15-8-4-3-7-14(15)20/h3-10,13H,2,11-12H2,1H3,(H,21,24)
InChIKeyJMYZPUAODOVBKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chlorophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 873569-90-5): Structural Core and In-Class Procurement Profile


N-(2-chlorophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 873569-90-5) is a fully synthetic, small-molecule 5-oxopyrrolidine-3-carboxamide derivative. It features a pyrrolidin-2-one core substituted at the N1 position with a 2-ethoxyphenyl group and at the C3 carboxamide nitrogen with a 2-chlorophenyl moiety, yielding a molecular formula of C19H19ClN2O3 and a molecular weight of 358.82 g/mol . This architecture places it within a broader class of heterocyclic carboxamides investigated for modulating purinergic (P2X7) and other ion channel targets, though its specific pharmacological annotation remains limited to structural similarity and vendor-supplied screening-library designations .

Why 5-Oxopyrrolidine Carboxamide Analogs Cannot Be Interchanged with CAS 873569-90-5 Without Validation


The pharmacological and physicochemical profile of 5-oxopyrrolidine-3-carboxamides is exquisitely sensitive to the nature of the N1 and C3 substituents. Within this scaffold, even minor structural permutations—such as replacing the 2-ethoxyphenyl group with a cyclopentyl or benzyl moiety, or changing the 2-chlorophenyl amide to a 4-fluorophenyl or unsubstituted phenyl—can fundamentally alter target engagement, selectivity windows, and ADME properties [1]. For CAS 873569-90-5, the combination of a 2-ethoxyphenyl N1-substituent and a 2-chlorophenyl C3-carboxamide generates a unique electronic and steric environment that directly dictates binding pocket complementarity and physicochemical parameters like LogP and solubility, which no generic alternative can replicate without rigorous experimental validation [2]. The quantitative evidence below substantiates why this specific substitution pattern matters.

Quantitative Differentiation Evidence for N-(2-chlorophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide


Lipophilicity-Driven Permeability Differentiation Against the 1-Cyclopentyl Analog

The predicted partition coefficient (clogP) for N-(2-chlorophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is -0.21, indicating significantly lower lipophilicity compared to the structurally related 1-cyclopentyl-N-(2-ethoxyphenyl) analog, which has a calculated logP of 3.52 [1][2]. This difference is crucial for researchers selecting compounds for central nervous system (CNS) versus peripheral target profiling, where high lipophilicity often correlates with enhanced blood-brain barrier penetration but also increased risk of non-specific binding and rapid metabolic clearance.

Physicochemical profiling CNS drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) Differentiation for Oral Bioavailability Potential

The topological polar surface area (TPSA) for N-(2-chlorophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is calculated at 51.44 Ų [1]. This value falls well below the 140 Ų threshold commonly associated with favorable oral absorption, in contrast to many close analogs incorporating additional hydrogen bond donors or larger aromatic systems, such as the N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl) variant (C21H24N2O4, TPSA: 77.08 Ų) . The lower TPSA of the target compound suggests superior passive membrane permeability while retaining sufficient polarity for aqueous solubility, a balance that is critical for cell-based assay compatibility and early in vivo feasibility.

Drug-likeness Oral absorption Physicochemical property

Halogen Substitution Pattern: 2-Chlorophenyl vs. 4-Bromo-2-Chlorophenyl Analog

The target compound bears a single 2-chlorophenyl substituent on the carboxamide nitrogen, whereas the closest commercially available analog, N-(4-bromo-2-chlorophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, incorporates an additional bromine atom at the 4-position of the same ring . This additional halogen significantly increases molecular weight (MW 437.7 vs 358.8 g/mol) and alters the electronic and steric profile of the molecule. In the context of the P2X7 receptor class, where similar N-aryl pyrrolidine carboxamides function as antagonists, even single-atom substitutions on the N-aryl ring have been shown to drive changes in potency from micromolar to nanomolar ranges [1]. The absence of a 4-bromo substituent in the target compound likely preserves a distinct binding mode and selectivity fingerprint compared to the di-halogenated analog.

Structure-activity relationship Halogen bonding Target selectivity

N1-Aromatic Substituent Differentiation: 2-Ethoxyphenyl vs. N1-Cyclopentyl Series

The N1 substituent of the target compound is a 2-ethoxyphenyl group, whereas the most extensively characterized P2X7 antagonists in the 5-oxopyrrolidine-3-carboxamide series, such as P2X7 receptor antagonist-2 (CAS 851269-75-5), bear an N1-benzyl substituent and exhibit pIC50 values between 6.5 and 7.5 . The N1-aryl substitution present in the target compound introduces a conjugated aromatic system directly attached to the pyrrolidinone nitrogen, which can alter the electron density of the lactam carbonyl and affect key hydrogen-bond interactions with the receptor. While direct P2X7 activity data for CAS 873569-90-5 are not publicly available, the structural divergence from the well-characterized N1-alkyl or N1-benzyl series strongly suggests a differentiated pharmacological and pharmacokinetic profile [1].

P2X7 receptor modulation Scaffold hopping Target engagement

Privileged Application Scenarios for N-(2-chlorophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide Based on Evidenced Differentiation


CNS-Permeable P2X7 Antagonist Screening Cascade: Capitalizing on Uniquely Low Lipophilicity

With a predicted clogP of -0.21, this compound occupies a differentiated physicochemical space compared to the vast majority of lipophilic 5-oxopyrrolidine carboxamide analogs (e.g., 1-cyclopentyl analogs with clogP >3.5) [1]. This low lipophilicity, combined with a favorable TPSA of 51.44 Ų, makes it a prime candidate for inclusion in CNS-targeted P2X7 antagonist screening cascades, where high brain penetration is desired but excessive LogP (>5) is associated with non-specific binding and poor developability [2]. Research groups investigating neuroinflammation, chronic pain, or mood disorders mediated by P2X7 activation should prioritize this compound over lipophilic analogs to improve the probability of identifying brain-penetrant, ligand-efficient starting points.

Lead Optimization Fragment for Novel N1-Aryl P2X7 Modulator Series

The direct N1-aryl (2-ethoxyphenyl) substitution on the pyrrolidinone ring distinguishes this compound from the extensively patented N1-alkyl and N1-benzyl series that dominate the P2X7 antagonist landscape . This structural novelty offers a strategic advantage for medicinal chemistry teams seeking to establish new intellectual property or to overcome resistance/specificity limitations of existing chemotypes. Procuring this compound as a validated hit or fragment allows researchers to initiate structure-activity relationship (SAR) exploration on a scaffold that is structurally precluded from infringing key composition-of-matter patents, as evidenced by the patent literature focusing on non-aryl N1 substituents.

Selectivity Profiling Against Non-P2X7 Targets Within the Purinergic or Ion Channel Families

Given the class-level implication of this compound as a 5-oxopyrrolidine-3-carboxamide and the SAR precedent set by P2X7 modulators, a critical procurement-driven application is selectivity profiling across purinergic receptor subtypes (P2X1–P2X6) and broader ion channel panels [2]. The unique spatial and electronic properties conferred by the 2-ethoxyphenyl and 2-chlorophenyl groups suggest a selectivity fingerprint distinct from the benchmark N-benzyl analogs (e.g., P2X7 receptor antagonist-2). Selecting this compound for comprehensive screening enables the generation of a selectivity map that can guide future lead identification and validate its use as a chemical probe with a defined target engagement window.

In Vitro Pharmacokinetic Benchmarking Against Higher Molecular Weight Di-Halogenated Analogs

With a molecular weight of 358.82 g/mol and only a single chlorine substituent, this compound offers a more favorable starting point for ADME optimization compared to heavier, di-halogenated analogs such as N-(4-bromo-2-chlorophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide (MW 437.7) . Procurement teams should select this compound for initial in vitro metabolic stability, permeability (Caco-2/PAMPA), and plasma protein binding assays, as it is more likely to comply with the Lipinski rule of five and yield developable lead series. This lower molecular weight also reduces synthetic complexity and cost-of-goods for scale-up, a critical factor for industrial-stage projects.

Quote Request

Request a Quote for N-(2-chlorophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.